(2,4,5-Trimethoxyphenyl)methanamine hydrochloride
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Overview
Description
(2,4,5-Trimethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl It is a derivative of phenethylamine and is characterized by the presence of three methoxy groups attached to the benzene ring at positions 2, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable amine source, such as methylamine, under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
(2,4,5-Trimethoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4,5-Trimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate the activity of various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activities.
3,4,5-Trimethoxyphenethylamine: Another isomer with distinct chemical and biological properties.
Uniqueness: (2,4,5-Trimethoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
(2,4,5-trimethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVJQUJDCOBUPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-70-8 |
Source
|
Record name | (2,4,5-trimethoxyphenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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